molecular formula C12H9N3OS2 B6082073 3-benzyl-7-hydroxy[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

3-benzyl-7-hydroxy[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No. B6082073
M. Wt: 275.4 g/mol
InChI Key: OZJBCQHELWFJJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-7-hydroxy[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a heterocyclic compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound is synthesized through a multi-step process and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-benzyl-7-hydroxy[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is not fully understood. However, it has been proposed that the compound may act by inhibiting specific enzymes or proteins involved in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that 3-benzyl-7-hydroxy[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione exhibits various biochemical and physiological effects. For example, it has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity.

Advantages and Limitations for Lab Experiments

The advantages of using 3-benzyl-7-hydroxy[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione in lab experiments include its ability to exhibit multiple biological activities and its potential use in the development of new drugs. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

Future research on 3-benzyl-7-hydroxy[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione could focus on the development of new drugs for the treatment of various diseases. Additionally, further studies could investigate its potential use in combination with other compounds to enhance its biological activity. Finally, research could also focus on understanding its mechanism of action and potential side effects to optimize its use in medicinal chemistry.

Synthesis Methods

The synthesis of 3-benzyl-7-hydroxy[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves several steps starting with the reaction of benzyl isothiocyanate and 2-aminopyrimidine to form 2-benzylthio-7H-pyrimido[4,5-d]thiazole. This compound is then reacted with sodium hydroxide and hydrogen peroxide to form the final product.

Scientific Research Applications

3-benzyl-7-hydroxy[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione has been found to exhibit various biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-benzyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS2/c16-11-9-10(13-7-14-11)15(12(17)18-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJBCQHELWFJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)NC=N3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-2-thioxo-1,3-thiazolino[4,5-d]pyrimidin-7-ol

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